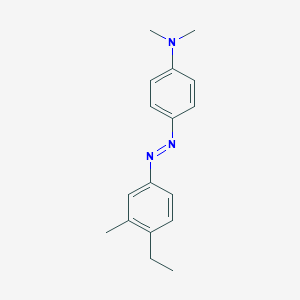

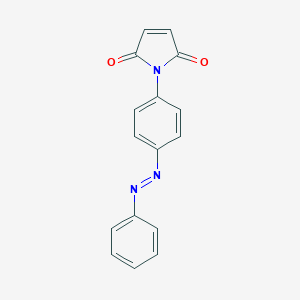

4-Phénylazomaléinanil

Vue d'ensemble

Description

N-(p-Phenylazophenyl)maleimide (NPA) is an organic compound that is widely used in scientific research due to its unique properties. NPA is a colorless, water-soluble solid that has a wide range of applications in the laboratory. NPA is used in a variety of different scientific experiments, ranging from biochemical assays to drug delivery systems. NPA is also used in a variety of different industries, including the pharmaceutical, agricultural, and cosmetic industries.

Applications De Recherche Scientifique

Fabrication de tests de diagnostic

Le 4-Phénylazomaléinanil est utilisé dans la production de tests de diagnostic. Sa structure moléculaire permet la création de sites de liaison spécifiques qui sont essentiels à la détection de diverses biomolécules dans les tests de diagnostic .

Recherche hématologique

En hématologie, ce composé est appliqué à l'étude des maladies sanguines. Il peut être utilisé pour modifier les surfaces ou les particules dans les échantillons de sang, aidant à l'identification et à la quantification des composants sanguins .

Applications en histologie

Les études histologiques bénéficient du this compound en raison de sa capacité à se lier aux composants tissulaires. Cette propriété de liaison est essentielle pour la coloration et la visualisation de différentes structures tissulaires au microscope .

Synthèse de matériaux

Les chercheurs utilisent le this compound dans la synthèse de nouveaux matériaux. Son groupe maléimide réactif peut former des liaisons covalentes avec divers substrats, conduisant au développement de nouveaux matériaux présentant les propriétés souhaitées .

Sondes moléculaires

Le this compound sert de sonde moléculaire en recherche biochimique. Il peut se fixer à des protéines ou des séquences d'ADN spécifiques, permettant aux scientifiques de suivre les processus biologiques en temps réel .

Nanotechnologie

Dans le domaine de la nanotechnologie, le this compound est un élément essentiel pour la création de nanostructures. Sa capacité à former des complexes stables avec d'autres molécules en fait un composant précieux dans la conception de nanodispositifs .

Études photochimiques

Le groupe azo dans le this compound en fait un candidat pour les études photochimiques. Les chercheurs exploitent sa nature sensible à la lumière pour étudier les réactions chimiques induites par la lumière .

Chimie des polymères

Ce composé est également important en chimie des polymères. Il peut agir comme agent de réticulation, contribuant à la formation de polymères présentant des propriétés mécaniques et thermiques améliorées .

Safety and Hazards

Orientations Futures

Recent research has focused on the use of maleimide chemistry, including N-(p-Phenylazophenyl)maleimide, in the development of precisely controlled polymers . These studies highlight the potential of maleimide chemistry in creating innovative materials with applications in various fields, including self-healing materials, real-time monitoring systems, data storage, and anticounterfeiting technologies .

Propriétés

IUPAC Name |

1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066023 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16201-96-0 | |

| Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

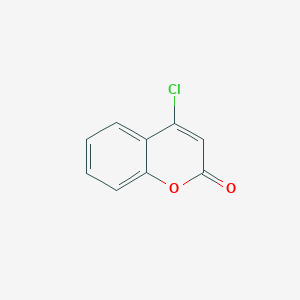

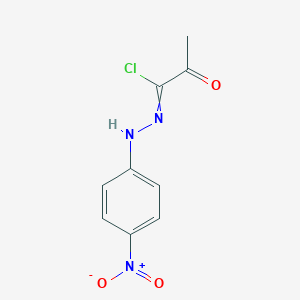

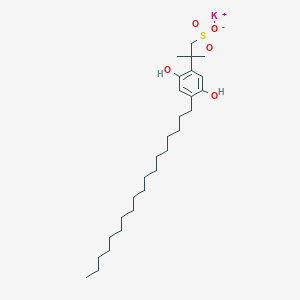

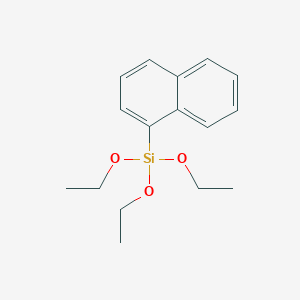

Feasible Synthetic Routes

Q & A

Q1: How does 4-Phenylazomaleinanil interact with enzymes and what are the downstream effects?

A1: 4-Phenylazomaleinanil acts as a photoswitchable element due to its ability to undergo cis-trans isomerization upon UV/VIS light irradiation. This property allows it to control enzyme activity when covalently attached near the active site. [, ] For instance, in a study using a bacterial histone deacetylase-like amidohydrolase (HDAH), 4-PAM was conjugated to engineered cysteine residues near the active site. [] Upon UV irradiation, 4-PAM isomerizes to its cis form, hindering substrate access to the active site and thus reducing enzymatic activity. Conversely, visible light irradiation triggers the trans isomerization, restoring enzyme activity by reducing steric hindrance. [] This demonstrates the potential of 4-PAM as a tool for controlling enzymatic reactions with light.

Q2: How does the position of 4-PAM attachment affect its ability to control enzyme activity?

A2: Research indicates that the position of 4-PAM attachment on the enzyme significantly influences its ability to control enzymatic activity. [] When conjugated to different cysteine residues surrounding the active site of HDAH, variations in photo-switching efficiency were observed. [] For example, the HDAH M30C variant, where 4-PAM was attached to the cysteine residue at position 30, showed the highest photo-switching efficiency (50%), while variants S20C and M150C exhibited lower efficiencies. [] This highlights the importance of careful selection of the attachment site for optimal control of enzyme activity using 4-PAM.

Q3: How does the structure of 4-PAM affect its interaction with the enzyme?

A3: Studies using modified 4-PAM derivatives with varying alkyl spacer lengths revealed a strong influence of 4-PAM's structure on its interaction with the enzyme. [] While 4-PAM itself primarily affected the Vmax of the HDAH reaction, longer alkyl chains led to either a reversed switching behavior (alkyl spacer length of 1) or near-complete inhibition of the enzyme (alkyl spacer lengths ≥ 3). [] This suggests that the steric bulk and flexibility introduced by the alkyl spacer directly influence the interaction of 4-PAM with the enzyme's active site, highlighting the potential for fine-tuning 4-PAM's properties through structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.